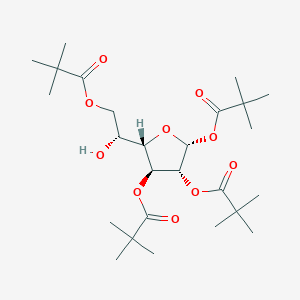

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside

Descripción general

Descripción

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is a pivotal compound widely utilized in the biomedical industry . It plays a crucial role as a synthetic intermediary for the advancement of groundbreaking pharmaceuticals aiming at diverse ailments .

Molecular Structure Analysis

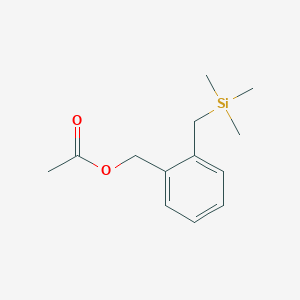

The molecular formula of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is C26H44O10 . The exact structure would require more specific information or a detailed spectroscopic analysis.Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside are not available, it’s known that similar compounds like Königs-Knorr glycosyl donors have a considerably lower tendency to form orthoester side products during glycosylation .Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is 516.62 . More detailed physical and chemical properties would require specific experimental data.Aplicaciones Científicas De Investigación

Enzymatic Hydrolysis and Ocular Studies

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside has been utilized in studies focusing on the enzymatic hydrolysis and in-vivo ocular studies to assess therapeutic potential. One such study involved a novel series of prostaglandin F2 alpha pivaloyl ester prodrugs. These compounds were esterified at different positions and their enzymatic hydrolysis rates were compared with a standard in various ocular tissues. Despite slow enzymatic hydrolysis rates, certain mono and dipivaloyl esters demonstrated potent ocular hypotensive activity, which closely approached the activity achieved with a standard compound. This indicates that rapid enzymatic hydrolysis rates are not necessary to obtain efficacious ocular hypotensive prostaglandin F2 alpha ester prodrugs. Moreover, slow enzymatic hydrolysis rates may help in reducing the degree of ocular surface hyperemia, suggesting an improved therapeutic index for separating ocular hypotensive and ocular surface hyperemic effects (Woodward et al., 1996).

Therapeutic Actions in Experimental Periodontitis

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside has also been a part of studies exploring its therapeutic actions in conditions like experimental periodontitis. One such study investigated the therapeutic actions of 1-tetradecanol complex, a novel monounsaturated fatty acid mixture, in established periodontitis in rabbits. The study revealed that the treatment stopped the progression of the disease and resulted in a significant reduction in macroscopic periodontal inflammation, attachment, and bone loss. Histologic assessment and histomorphometric measurements demonstrated that the treatment inhibited inflammatory cell infiltration and osteoclastic activity, indicating its potential as a therapeutic approach in controlling the progression of chronic periodontal disease (Hasturk et al., 2009).

Hypoglycemic Activity and Polysaccharide Analysis

The compound has been involved in studies exploring hypoglycemic activity and the structural features of polysaccharides. A study involving a fungus of Pestalotiopsis species demonstrated significant hypoglycemic activity in streptozotocin-induced diabetic mice and had an effect on oral glucose tolerance in normal mice. The study provided insights into the structure of the polysaccharide, revealing its highly branched nature composed of galactofuranosyl and non-reducing terminal beta-D-galactofuranosyl residues, in addition to alpha-D-mannopyranosyl residues (Kiho et al., 1997).

Cognitive and Memory Performance Enhancement

Research has also shown the potential of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside in improving cognitive and memory performances. A study on choline pivaloyl esters demonstrated their positive effects on learning and memory impairments induced in rats. These esters restored discrimination in an object recognition test for assessing working-episodic memory and improved spatial memory, indicating their potential in cognitive and memory deficit treatments (Rispoli et al., 2004).

Propiedades

IUPAC Name |

[(2R)-2-hydroxy-2-[(2S,3S,4R,5R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVPHRSJRTWUAC-DISONHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside | |

CAS RN |

220017-49-2 | |

| Record name | α-D-Galactofuranose, 1,2,3,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220017-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetra-o-pivaloyl-a-D-galactofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220017492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetra-O-pivaloyl-α-D-galactofuranoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W6JGY33Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)